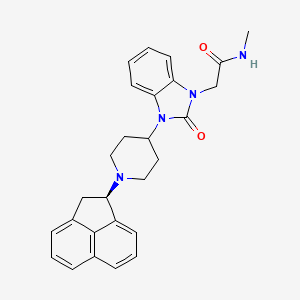

MT-7716 free base

Description

Properties

IUPAC Name |

2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19/h2-11,20,24H,12-17H2,1H3,(H,28,32)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANMOWVUZBDQF-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466750 | |

| Record name | 2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610323-32-5 | |

| Record name | MT-7716 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610323325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MT-7716 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37F97S18KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MT-7716 free base mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of MT-7716 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-7716, the hydrochloride salt of the free base W-212393, is a potent, selective, and centrally-acting non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1).[1][2][3][4] As a G protein-coupled receptor (GPCR), the NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological and pathological processes, including pain, anxiety, and addiction.[5][6] MT-7716 has emerged as a significant preclinical candidate, particularly for the treatment of alcoholism, due to its ability to modulate stress and reward pathways.[3][7][8] This technical guide provides a comprehensive overview of the core mechanism of action of MT-7716, detailing its molecular interactions, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism of Action: NOP Receptor Agonism

The primary mechanism of action of MT-7716 is its function as a full agonist at the NOP receptor, exhibiting an efficacy comparable to the endogenous ligand N/OFQ.[3][9] Upon binding, MT-7716 induces a conformational change in the NOP receptor, initiating a cascade of intracellular signaling events.

Signaling Pathways

Activation of the NOP receptor by MT-7716 predominantly engages inhibitory G proteins (Gαi/o).[5] This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, triggering multiple downstream effector pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a significant reduction in intracellular cyclic AMP (cAMP) levels.[5] This decrease in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating neuronal excitability by acting on ion channels.[2][6]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly inhibits N-type and other voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal. This is a primary mechanism for the observed reduction in neurotransmitter release.[2]

-

Activation of G-Protein Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit activates GIRK channels, leading to an efflux of potassium ions from the neuron.[2][6] This hyperpolarizes the cell membrane, making it less likely to fire an action potential.

-

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: NOP receptor activation has also been shown to stimulate various MAPK pathways, including ERK, JNK, and p38.[2][6] This signaling is typically associated with longer-term changes in gene expression and cellular function.

The culmination of these signaling events is a net reduction in neuronal excitability and a decrease in the release of neurotransmitters, most notably GABA, from presynaptic terminals.[1]

Figure 1: MT-7716 Signaling Pathway at the NOP Receptor.

Pharmacological Effects on GABAergic Transmission

A key discovery elucidating the mechanism of MT-7716 is its profound effect on GABAergic neurotransmission in the central amygdala (CeA), a brain region critical for processing fear, anxiety, and alcohol dependence.[1][5][6] Electrophysiological studies have demonstrated that MT-7716 acts primarily at the presynaptic terminal of GABAergic neurons.[1][2]

Key Findings:

-

Reduced GABA Release: MT-7716 dose-dependently diminishes evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs).[1][2][4]

-

Presynaptic Locus of Action: The drug increases the paired-pulse facilitation (PPF) ratio, a phenomenon indicative of a reduced probability of neurotransmitter release from the presynaptic terminal.[1][2][5] This is further corroborated by a significant decrease in the frequency, but not the amplitude, of miniature inhibitory postsynaptic currents (mIPSCs).[1][2]

-

Reversal of Ethanol (B145695) Effects: MT-7716 effectively blocks and reverses the characteristic ethanol-induced enhancement of GABA release in the CeA.[1][2] This action is believed to underlie its potential efficacy in reducing alcohol consumption and seeking behaviors.

Figure 2: Workflow for Electrophysiological Experiments.

Quantitative Pharmacological Data

Binding and functional assays have characterized MT-7716 as a high-affinity, high-potency agonist for the human NOP receptor.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 0.21 nM | Human NOP receptors expressed in HEK293 cells | [3][9] |

| Functional Potency (EC50) | 0.30 nM | GTPγ³⁵S binding in HEK293 cell membranes | [3][9] |

| Efficacy | Full Agonist | GTPγ³⁵S binding (compared to N/OFQ) | [3][10] |

| Effective Concentration | 100 - 1000 nM | In vitro electrophysiology (rat CeA slices) | [1][4] |

| Effective Dose | 0.3 - 1 mg/kg (p.o.) | In vivo reduction of alcohol self-administration (rats) | [7][8] |

Experimental Protocols

GTPγ³⁵S Binding Assay (Representative Protocol)

This functional assay measures the ability of an agonist to activate a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11]

-

Membrane Preparation:

-

HEK293 cells stably expressing the human NOP receptor are harvested.

-

Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 500 x g) to remove nuclei.

-

The supernatant is then ultracentrifuged (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4). Protein concentration is determined via a Bradford or BCA assay.

-

-

Assay Procedure:

-

The reaction is set up in a 96-well plate. To each well, add:

-

50 µL of assay buffer.

-

25 µL of varying concentrations of MT-7716 (or vehicle for basal binding, or unlabeled GTPγS for non-specific binding).

-

25 µL of the membrane suspension.

-

-

The plate is pre-incubated at 30°C for 15-30 minutes.

-

The reaction is initiated by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

The plate is incubated for 60 minutes at 30°C with gentle agitation.

-

-

Termination and Data Acquisition:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, trapping the membranes.

-

Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

Radioactivity is quantified using a microplate scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are normalized to the maximal response and plotted against the log concentration of MT-7716.

-

The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

In Vitro Electrophysiology (Representative Protocol)

This method is used to directly measure the effects of MT-7716 on neuronal activity and synaptic transmission.[1]

-

Slice Preparation:

-

Male Wistar rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in an ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Coronal slices (e.g., 300 µm thick) containing the central amygdala are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Whole-Cell Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.

-

Neurons in the CeA are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP).

-

Inhibitory postsynaptic potentials (IPSPs) are evoked by electrical stimulation via a bipolar stimulating electrode placed near the recorded neuron.

-

-

Pharmacological Application:

-

A stable baseline of evoked IPSPs is recorded for at least 10 minutes.

-

MT-7716 is applied to the slice via the perfusion bath at concentrations ranging from 100 to 1000 nM.

-

The effects on IPSP amplitude, paired-pulse facilitation (PPF), and miniature IPSCs (in the presence of tetrodotoxin (B1210768) to block action potentials) are recorded.

-

The drug is washed out to observe the reversibility of its effects.

-

-

Data Analysis:

-

The amplitude of the IPSPs before, during, and after drug application is measured and compared.

-

The PPF ratio (amplitude of the second IPSP / amplitude of the first IPSP) is calculated. An increase in this ratio suggests a presynaptic site of action.

-

The frequency and amplitude of mIPSCs are analyzed to further distinguish between presynaptic and postsynaptic effects.

-

Conclusion

This compound (W-212393) exerts its mechanism of action as a high-potency, full agonist at the NOP receptor. Its activation of Gαi/o-coupled signaling pathways leads to a potent, presynaptic inhibition of GABAergic transmission, particularly within the central amygdala. This neurobiological action, which counteracts the effects of ethanol, forms the basis of its therapeutic potential in the treatment of alcohol use disorder. The comprehensive preclinical data strongly support its continued investigation and potential advancement into clinical development.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]

- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. iris.unife.it [iris.unife.it]

- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

MT-7716: A Technical Guide to its Function as a Nociceptin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MT-7716, a potent and selective nonpeptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. This document details its mechanism of action, signaling pathways, and summarizes key quantitative data from preclinical studies. Experimental protocols for the characterization of MT-7716 are also provided to facilitate further research and development.

Core Function and Mechanism of Action

MT-7716, with the chemical name (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a high-affinity, selective, and full agonist for the human NOP receptor.[1][2] Its affinity for the NOP receptor is comparable to the endogenous ligand N/OFQ.[3][4] Functional studies have confirmed that MT-7716 is a full agonist at the NOP receptor, with its efficacy being similar to that of N/OFQ in stimulating GTPγ³⁵S binding.[2][4]

The primary mechanism of action of MT-7716 involves the activation of the NOP receptor, a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] This cascade of intracellular events ultimately results in a reduction of neuronal excitability.

Preclinical studies have highlighted the therapeutic potential of MT-7716, particularly in the context of alcohol use disorder. The compound has been shown to reduce alcohol self-administration and prevent stress-induced reinstatement of alcohol seeking in animal models, with a more pronounced effect in post-dependent subjects.[1][4] A key aspect of its mechanism in this context is the presynaptic inhibition of GABAergic transmission in the central nucleus of the amygdala (CeA).[3][7][8] By acting on presynaptic NOP receptors, MT-7716 decreases GABA release, thereby counteracting the ethanol-induced enhancement of GABAergic signaling in this brain region.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for MT-7716 from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of MT-7716

| Parameter | Value | Cell Line | Reference |

| Ki (human NOP receptor) | 0.21 nM | HEK293 | [2] |

| EC50 (GTPγ³⁵S binding) | 0.30 nM | HEK293 | [2] |

Table 2: In Vivo Electrophysiological Effects of MT-7716 in Rat Central Amygdala

| Concentration | Effect on Evoked IPSPs | Effect on Paired-Pulse Facilitation (PPF) Ratio | Reference |

| 100 nM | Diminished | Increased | [3][8] |

| 250 nM | Diminished | Increased | [3] |

| 500 nM | Diminished | Increased (100 ms (B15284909) interval) | [3] |

| 1000 nM | Diminished | No significant change | [3] |

Table 3: In Vivo Behavioral Effects of MT-7716 in Rat Models of Alcoholism

| Dose (oral) | Effect | Animal Model | Reference |

| 0.3 mg/kg | Reduced alcohol self-administration and stress-induced reinstatement | Post-dependent Wistar rats | [1][4] |

| 1 mg/kg | Reduced alcohol self-administration and stress-induced reinstatement | Post-dependent Wistar rats | [1][4] |

| 0.3, 1, and 3 mg/kg (bid for 14 days) | Dose-dependently decreased voluntary alcohol intake | Marchigian Sardinian rats | [2] |

Signaling Pathways

Activation of the NOP receptor by MT-7716 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to downstream effects that modulate neuronal function.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of MT-7716 are provided below.

[³⁵S]GTPγS Binding Assay for NOP Receptor Activation

This assay functionally measures the activation of the NOP receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

HEK293 cells stably expressing the human NOP receptor

-

Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GDP

-

MT-7716 and N/OFQ (as a reference compound)

-

Unlabeled GTPγS

-

96-well filter plates (GF/C)

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Harvest HEK293-hNOP cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membranes (10-20 µg of protein)

-

20 µL of various concentrations of MT-7716 or N/OFQ

-

20 µL of GDP (final concentration 10 µM)

-

10 µL of [³⁵S]GTPγS (final concentration 0.1 nM)

-

For non-specific binding, add 10 µM unlabeled GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data using a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

References

- 1. benchchem.com [benchchem.com]

- 2. A Method for Evaluating the Reinforcing Properties of Ethanol in Rats without Water Deprivation, Saccharin Fading or Extended Access Training - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Opioid Receptor Agonist W-212393

A comprehensive review of the available scientific literature reveals no specific information, quantitative data, or detailed experimental protocols for an opioid receptor agonist designated as W-212393. Extensive searches of scholarly databases, patent filings, and chemical registries have not yielded any results for a compound with this identifier.

This suggests that "W-212393" may be an internal, unpublished compound code, a misnomer, or a typographical error. As such, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways.

For researchers, scientists, and drug development professionals interested in opioid receptor agonists, a wealth of information is available on numerous other compounds that have been extensively studied. This body of research covers a wide range of structural classes and pharmacological profiles, from classical opioids to novel biased agonists.

To facilitate further research in this area, the following sections provide a generalized framework and examples of the types of data, protocols, and diagrams that would be included in a technical guide for a well-characterized opioid receptor agonist.

I. Quantitative Data Summary

For a known opioid agonist, quantitative data is typically presented in tabular format to allow for easy comparison of its pharmacological properties. Key parameters include:

-

Receptor Binding Affinity (Ki): This value indicates the concentration of the ligand required to occupy 50% of the receptors at equilibrium. It is a measure of the drug's potency in binding to its target. Data would be presented for mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

Functional Efficacy (EC50 or IC50): This parameter measures the concentration of an agonist that produces 50% of its maximal effect (EC50) or inhibits a specific response by 50% (IC50). This is often assessed in cell-based assays measuring G-protein activation or inhibition of adenylyl cyclase.

-

In Vivo Analgesic Potency (ED50): This is the dose of a drug that is effective in producing analgesia in 50% of the subjects in a specific animal model of pain (e.g., tail-flick or hot-plate test).

-

Selectivity Ratios: These ratios (e.g., Ki δ/µ) indicate the preference of a compound for one receptor subtype over others.

Table 1: Hypothetical Pharmacological Profile of an Opioid Agonist

| Parameter | Mu (µ) | Delta (δ) | Kappa (κ) |

| Binding Affinity (Ki, nM) | 1.5 | 25.0 | 150.0 |

| Functional Efficacy (EC50, nM) | 5.2 | 120.0 | >1000 |

| In Vivo Analgesia (ED50, mg/kg) | 0.1 | - | - |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. A technical guide would provide step-by-step protocols for key experiments.

A. Radioligand Binding Assay

This protocol would detail the procedure for determining the binding affinity of a compound for opioid receptors.

-

Membrane Preparation: Isolation of cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells stably expressing the human µ-opioid receptor).

-

Incubation: Incubation of the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound (W-212393).

-

Separation: Separation of bound from unbound radioligand via rapid filtration.

-

Detection: Quantification of the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculation of the Ki value using the Cheng-Prusoff equation.

B. [³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation upon agonist binding.

-

Membrane Preparation: Similar to the binding assay.

-

Incubation: Incubation of the membranes with the test compound, GDP, and [³⁵S]GTPγS.

-

Separation and Detection: Similar to the binding assay.

-

Data Analysis: Determination of the EC50 and Emax (maximal effect) values from concentration-response curves.

III. Signaling Pathways and Visualizations

Opioid receptor activation initiates a cascade of intracellular signaling events. Diagrams created using a graph visualization language like DOT are invaluable for illustrating these complex pathways.

A. Canonical G-protein Signaling Pathway

Upon agonist binding, opioid receptors, which are G-protein coupled receptors (GPCRs), activate heterotrimeric G-proteins, primarily of the Gi/o family. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Caption: Canonical G-protein signaling pathway activated by a µ-opioid receptor agonist.

B. Experimental Workflow for In Vivo Analgesia Study

A diagram can also effectively outline the workflow of an experimental protocol.

Caption: Experimental workflow for determining the in vivo analgesic efficacy of a compound.

MT-7716 Free Base in Alcohol Dependence Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) remains a significant global health challenge with limited effective therapeutic options. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP, or ORL-1) have emerged as a promising target for the development of novel pharmacotherapies for alcoholism.[1][2] Dysregulation of this system has been implicated in alcohol abuse and alcoholism.[1] MT-7716, a non-peptide, small-molecule NOP receptor agonist, has shown considerable promise in preclinical studies for reducing alcohol seeking and consumption.[1][3][4][5][6][7] This technical guide provides an in-depth overview of the core research on MT-7716 free base in the context of alcohol dependence, focusing on its pharmacological properties, efficacy in preclinical models, and underlying mechanisms of action.

Pharmacological Profile of MT-7716

MT-7716 is a potent and selective agonist for the NOP receptor.[4][5][6][7] In vitro studies have characterized its high affinity and full agonist activity at human NOP receptors.

Table 1: In Vitro Pharmacological Data for MT-7716

| Parameter | Value | Cell Line | Reference |

| Ki (Binding Affinity) | 0.21 nM | HEK293 cells expressing human NOP receptors | [2] |

| EC50 (Potency) | 0.30 nM | HEK293 cells expressing human NOP receptors (GTPγ35S binding assay) | [2] |

| Efficacy | Full agonist (similar to endogenous ligand N/OFQ) | HEK293 cells expressing human NOP receptors (GTPγ35S binding assay) | [2] |

Preclinical Efficacy in Models of Alcohol Dependence

MT-7716 has demonstrated significant efficacy in various rodent models of alcohol dependence, suggesting its potential to reduce alcohol consumption and prevent relapse.

Reduction of Alcohol Self-Administration

Studies in alcohol-preferring rat strains and in rats with a history of alcohol dependence have shown that oral administration of MT-7716 can dose-dependently decrease voluntary alcohol intake.[2] Notably, the effect of MT-7716 on reducing alcohol self-administration is more pronounced in post-dependent animals compared to non-dependent ones.[1][3]

Table 2: Effects of MT-7716 on Alcohol Self-Administration in Rats

| Animal Model | MT-7716 Dose (oral) | Key Findings | Reference |

| Marchigian Sardinian alcohol-preferring rats | 0.3, 1, and 3 mg/kg (twice daily for 14 days) | Dose-dependent decrease in voluntary alcohol intake. The effect became stronger with repeated administration and persisted for one week after discontinuation. | [2] |

| Post-dependent Wistar rats | 0.3 and 1 mg/kg | Reduced alcohol self-administration. | [1][3] |

| Non-dependent Wistar rats | 0.3 and 1 mg/kg | Ineffective in reducing alcohol self-administration. | [1][3] |

Prevention of Relapse

MT-7716 has also been shown to be effective in preventing the reinstatement of alcohol-seeking behavior triggered by stress or alcohol-associated cues, which are key drivers of relapse in humans.

Table 3: Effects of MT-7716 on Reinstatement of Alcohol Seeking in Rats

| Animal Model | MT-7716 Dose (oral) | Reinstatement Trigger | Key Findings | Reference |

| Post-dependent Wistar rats | 0.3 and 1 mg/kg | Stress (footshock) | Reduced stress-induced reinstatement of alcohol seeking. The effect was more pronounced at 3 weeks post-dependence. | [1][3] |

| Marchigian Sardinian alcohol-preferring rats | Not specified in snippets | Ethanol-associated environmental stimuli and stress | Effective in preventing reinstatement. | [2] |

Attenuation of Alcohol Withdrawal Symptoms

In addition to its effects on alcohol consumption and relapse, MT-7716 has been found to alleviate the physical symptoms of alcohol withdrawal.

Table 4: Effects of MT-7716 on Alcohol Withdrawal Symptoms in Rats

| Animal Model | MT-7716 Dose (oral) | Key Findings | Reference |

| Wistar rats withdrawn from a 7-day alcohol liquid diet | Not specified in snippets | Significantly attenuated somatic alcohol withdrawal symptoms. | [2] |

Mechanism of Action: Interaction with the GABAergic System

The anti-alcohol properties of MT-7716 are, at least in part, mediated by its modulation of the GABAergic system in the central nucleus of the amygdala (CeA), a brain region critically involved in alcohol dependence and anxiety.[8][9]

Ethanol (B145695) is known to enhance GABAergic transmission in the CeA, an effect that contributes to its reinforcing properties.[8][9] MT-7716 counteracts this effect by decreasing GABA release at CeA synapses.[8][9]

Table 5: Electrophysiological Effects of MT-7716 in the Rat Central Amygdala

| Experimental Condition | MT-7716 Concentration | Key Findings | Reference |

| Evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) | 100-1000 nM | Dose-dependent decrease in IPSP amplitude. | [8][9] |

| Paired-pulse facilitation (PPF) ratio | 250 nM | Increased PPF ratio, suggesting a presynaptic site of action (decreased GABA release). | [8] |

| Miniature inhibitory postsynaptic currents (mIPSCs) | Not specified in snippets | Decreased the frequency of mIPSCs, further supporting a presynaptic mechanism. | [8][9] |

| Ethanol-induced augmentation of evoked IPSPs | 500 nM | Prevented the increase in evoked IPSPs caused by ethanol. | [8][9] |

Signaling Pathway of MT-7716 in the Central Amygdala

The following diagram illustrates the proposed mechanism of action of MT-7716 in modulating GABAergic transmission in the CeA in the context of alcohol's effects.

References

- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of MT-7716 Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-7716, in its free base form also identified as W-212393, is a potent and selective non-peptidergic agonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document provides a comprehensive overview of the pharmacological properties of MT-7716, with a focus on its mechanism of action, in vitro and in vivo effects, and its potential as a therapeutic agent, particularly in the context of alcohol use disorder. The data presented herein is primarily derived from studies conducted on the hydrochloride hydrate (B1144303) salt of MT-7716, as specific pharmacological data for the free base form is not extensively available in the public domain.

Introduction

The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological processes, including pain modulation, anxiety, and reward pathways. Dysregulation of the N/OFQ-NOP system has been linked to the pathophysiology of alcohol dependence. MT-7716 has emerged as a valuable pharmacological tool and a promising therapeutic candidate for studying and potentially treating alcohol abuse and relapse.[1][2]

Physicochemical Properties

While detailed physicochemical data for the free base is limited in the cited literature, it is known that the hydrochloride salt of W-21239-3 is what is referred to as MT-7716.[3] Generally, free base forms of amine-containing compounds are less water-soluble compared to their hydrochloride salts, which may have implications for formulation and bioavailability.

Pharmacodynamics: Mechanism of Action

MT-7716 exerts its pharmacological effects through selective agonism at the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o).

Signaling Pathway

Activation of the NOP receptor by MT-7716 initiates a cascade of intracellular signaling events:

-

G Protein Activation: MT-7716 binding to the NOP receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate ion channel activity, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and reduced neuronal excitability.

-

Presynaptic Inhibition: At the presynaptic terminal, the inhibition of calcium influx and other mechanisms lead to a decrease in the release of neurotransmitters, such as GABA.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MT-7716 (hydrochloride hydrate).

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Cell Line | Receptor | Reference |

| Ki | 0.21 nM | HEK293 | Human NOP | [4] |

| EC50 (GTPγS) | 0.30 nM | HEK293 | Human NOP | [4] |

Table 2: In Vitro Electrophysiology - Effect on GABAergic Transmission in Rat Central Amygdala (CeA)

| Concentration | Effect on Evoked IPSPs | Effect on Paired-Pulse Facilitation (PPF) | Reference |

| 100 - 1000 nM | Dose-dependent decrease | Increased PPF ratio (suggesting presynaptic action) | [5] |

Table 3: In Vivo Efficacy in Rat Models of Alcohol Consumption

| Dose (Oral) | Animal Model | Effect | Reference |

| 0.3, 1, and 3 mg/kg (bid) | Marchigian Sardinian rats (two-bottle choice) | Dose-dependent decrease in voluntary alcohol intake | [4] |

| 0.3 and 1 mg/kg | Post-dependent Wistar rats (self-administration) | Reduced alcohol self-administration | [6] |

| 0.3 and 1 mg/kg | Post-dependent Wistar rats (stress-induced reinstatement) | Reduced reinstatement of alcohol seeking | [6] |

Experimental Protocols

In Vitro [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of NOP receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human NOP receptor.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and varying concentrations of MT-7716 in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).[6]

-

Reaction: The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[6]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC50 and Emax values for MT-7716.

In Vitro Electrophysiology in Rat Brain Slices

This technique is used to study the effects of MT-7716 on neuronal activity and synaptic transmission in the central amygdala (CeA), a brain region critical for alcohol dependence.

Methodology:

-

Slice Preparation: Coronal brain slices (e.g., 300-400 µm thick) containing the CeA are prepared from rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.[4] The aCSF composition is typically (in mM): 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 1.5 MgSO₄·7H₂O, 2.0 CaCl₂, 24 NaHCO₃, and 10 glucose.[4]

-

Recording: Whole-cell patch-clamp recordings are performed on CeA neurons.

-

Stimulation: Electrical stimulation is used to evoke inhibitory postsynaptic potentials (IPSPs). Paired-pulse stimulation is used to assess presynaptic mechanisms.

-

Drug Application: MT-7716 is bath-applied at various concentrations (e.g., 100-1000 nM).[5]

-

Data Acquisition and Analysis: Changes in IPSP amplitude, frequency of miniature IPSCs (mIPSCs), and the paired-pulse facilitation (PPF) ratio are measured and analyzed.

In Vivo Oral Alcohol Self-Administration in Rats

This model is used to assess the effects of MT-7716 on voluntary alcohol consumption and seeking behavior.

Methodology:

-

Animal Model: Rats (e.g., Wistar or Marchigian Sardinian) are trained to self-administer an alcohol solution. Alcohol dependence can be induced through various methods, such as repeated intragastric ethanol (B145695) intubation.[6]

-

Drug Administration: MT-7716 is administered orally (p.o.) via gavage at various doses (e.g., 0.3-3 mg/kg).[4][6]

-

Behavioral Testing: Following drug administration, rats are placed in operant chambers where they can work (e.g., press a lever) to receive access to the alcohol solution.

-

Reinstatement Testing: To model relapse, after a period of abstinence, seeking behavior is reinstated by presenting cues associated with alcohol or by inducing stress. The effect of MT-7716 on this reinstated seeking is measured.

-

Data Collection and Analysis: The number of lever presses for alcohol and the amount of alcohol consumed are recorded and analyzed.

Summary and Conclusion

MT-7716 is a potent and selective NOP receptor agonist with a clear mechanism of action involving the presynaptic inhibition of GABAergic transmission in key brain regions like the central amygdala. In vivo studies in rodent models of alcoholism have demonstrated its efficacy in reducing alcohol consumption and seeking behaviors. These findings strongly support the further investigation of MT-7716 and other NOP receptor agonists as potential therapeutics for the treatment of alcohol use disorder. Further research is warranted to fully characterize the pharmacological profile of the free base form of MT-7716 and to translate these promising preclinical findings into clinical applications.

References

- 1. Effects of adolescent alcohol exposure via oral gavage on adult alcohol drinking and co-use of alcohol and nicotine in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume and Dose Effects of Experimenter-Administered Ethanol Preloads on Ethanol-Seeking and Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral ethanol self-administration in rats: models of alcohol-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxytocin blocks enhanced motivation for alcohol in alcohol dependence and blocks alcohol effects on GABAergic transmission in the central amygdala | PLOS Biology [journals.plos.org]

- 5. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel and selective nociceptin receptor (NOP) agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) decreases acquisition of ethanol-induced conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

MT-7716 free base CAS number and chemical properties

An In-Depth Technical Guide to MT-7716 Free Base

This guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies related to MT-7716, a selective non-peptide agonist of the nociceptin (B549756) receptor (NOP). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

MT-7716, also known by its synonym W-212393, is a complex heterocyclic molecule.[1][2] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 610323-32-5 | [3][4] |

| Molecular Formula | C₂₇H₂₈N₄O₂ | [3][4] |

| Molecular Weight | 440.54 g/mol | [3][4] |

| IUPAC Name | 2-[3-[1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide | [3] |

| SMILES | CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6 | [3] |

Pharmacological Profile

MT-7716 is a potent and selective agonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[2][4] Unlike classical opioids, it does not primarily act through mu, delta, or kappa opioid receptors.[3] It is being investigated for its potential in treating alcohol addiction.[3]

| Parameter | Receptor | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human NOP | HEK293 cells | 0.21 nM | [5][6] |

| Binding Affinity (Ki) | Human μ-opioid | CHO cells | 35 nM | [6] |

| Functional Activity (EC₅₀) | Human NOP | HEK293 cells (GTPγS) | 0.30 nM | [5] |

| Functional Activity | Human NOP | HEK293 cells (GTPγS) | Full Agonist | [5][6] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for MT-7716 is the activation of the NOP receptor. This receptor is part of the G protein-coupled receptor (GPCR) family. Studies have shown that in the central amygdala (CeA), an area of the brain implicated in alcohol dependence, MT-7716's activation of NOP receptors on presynaptic terminals leads to a reduction in the release of the neurotransmitter GABA.[7][8][9][10] This effect is believed to counteract the increase in GABAergic transmission induced by ethanol, thereby reducing alcohol seeking and withdrawal symptoms.[7][8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. MT-7716 - Wikipedia [en.wikipedia.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

MT-7716: A Technical Whitepaper on a Novel NOP Receptor Agonist for Alcohol Use Disorder

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development of MT-7716, a novel, selective, nonpeptidergic nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist. MT-7716 has shown significant promise in preclinical models of alcoholism, positioning it as a potential therapeutic agent for alcohol use disorder.[1][2][3] This guide synthesizes available data on its mechanism of action, pharmacokinetics, and efficacy, presenting it in a structured format for easy reference and comparison.

Introduction and Discovery

MT-7716, chemically identified as (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a small molecule agonist of the NOP receptor.[2][4][5] It was developed as a brain-penetrating compound to explore the therapeutic potential of the N/OFQ system in treating alcoholism.[1][5][6] The N/OFQ system is known to be dysregulated in alcohol dependence and is implicated in stress and reward pathways.[2] MT-7716 emerged from research aimed at creating potent and selective NOP agonists with favorable pharmacological profiles for clinical development.[1][7]

Mechanism of Action

MT-7716 acts as a full agonist at the NOP receptor.[1] Its primary mechanism involves the modulation of GABAergic transmission, particularly within the central amygdala (CeA), a brain region critical for processing fear, anxiety, and reward, and heavily implicated in alcohol dependence.[4][7][8][9]

Presynaptic Inhibition of GABA Release

In vitro electrophysiological studies have demonstrated that MT-7716 dose-dependently reduces evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) in the CeA.[7][8][9] This effect is attributed to a presynaptic site of action, where MT-7716 activation of NOP receptors on GABAergic terminals inhibits the release of GABA.[4][7][8] Evidence for this presynaptic mechanism includes a significant increase in the paired-pulse facilitation (PPF) ratio and a decrease in the frequency of miniature inhibitory postsynaptic currents (mIPSCs) upon MT-7716 application.[4][7][8]

Interaction with Ethanol-Induced GABAergic Transmission

Ethanol (B145695) is known to enhance GABAergic transmission in the CeA, an effect linked to its reinforcing properties and the anxiolytic-like effects of withdrawal.[4][7][8] MT-7716 has been shown to effectively block this ethanol-induced augmentation of GABA release.[4][7][8] This suggests that MT-7716 can counteract the neurochemical effects of ethanol in a key brain region for addiction. The inhibitory effect of MT-7716 on GABAergic transmission is prevented by the selective NOP receptor antagonist [Nphe1]Nociceptin(1–13)NH2, confirming its action is mediated through NOP receptors.[4][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of MT-7716.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/Cell Line | Value | Reference |

| Ki (NOP Receptor) | Human (HEK293 cells) | 0.21 nM | [1] |

| EC50 (GTPγ35S Binding) | Human (HEK293 cells) | 0.30 nM | [1] |

Table 2: Effects on GABAergic Transmission in Rat CeA Slices

| Concentration | Effect on Evoked IPSPs | Effect on PPF Ratio (50 ms) | Effect on PPF Ratio (100 ms) | Reference |

| 100 nM | Diminished | Significant Increase | Slight Increase | [7] |

| 250 nM | Diminished | Significant Increase | Significant Increase | [7] |

| 500 nM | Diminished | - | Significant Increase | [5][7] |

| 1000 nM | Diminished | - | - | [7][8][9] |

Table 3: In Vivo Efficacy in Animal Models of Alcoholism

| Model | Species | Dose (Oral) | Effect | Reference |

| Two-Bottle Choice | Marchigian Sardinian Rats | 0.3, 1, and 3 mg/kg (bid, 14 days) | Dose-dependent decrease in voluntary alcohol intake | [1] |

| Alcohol Self-Administration | Post-dependent Male Wistar Rats | 0.3 and 1 mg/kg | Reduction in alcohol self-administration | [2] |

| Stress-Induced Reinstatement | Post-dependent Male Wistar Rats | 0.3 and 1 mg/kg | Prevention of stress-induced reinstatement of alcohol seeking | [2] |

| Alcohol Withdrawal Symptoms | Male Wistar Rats | Not Specified | Attenuation of somatic alcohol withdrawal symptoms | [1] |

Experimental Protocols

In Vitro Electrophysiology in Rat Brain Slices

-

Slice Preparation: Coronal brain slices (300-400 µm) containing the CeA were prepared using a vibratome. Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on CeA neurons. Evoked IPSPs were generated by electrical stimulation of the basolateral amygdala. Paired-pulse facilitation was assessed by delivering two stimuli at varying inter-stimulus intervals (e.g., 50 and 100 ms). Miniature IPSCs were recorded in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.

-

Drug Application: MT-7716 and other pharmacological agents were bath-applied at known concentrations.[5]

Two-Bottle Choice Drinking Paradigm

-

Animals: Genetically selected alcohol-preferring Marchigian Sardinian rats were used.[1]

-

Procedure: Rats were given concurrent access to two bottles, one containing an ethanol solution (e.g., 10% v/v) and the other containing water. The positions of the bottles were alternated daily to control for side preference.

-

Treatment: MT-7716 was administered orally twice a day (bid) for 14 days at doses of 0, 0.3, 1, and 3 mg/kg.[1]

-

Outcome Measure: Daily consumption of ethanol and water was measured to determine the preference for alcohol.

Alcohol Self-Administration and Reinstatement Model

-

Animals: Male Wistar rats were used.[2]

-

Dependence Induction: Rats were made ethanol-dependent through repeated intragastric intubation of ethanol.[2]

-

Self-Administration: Following a withdrawal period, rats were trained to self-administer ethanol in operant conditioning chambers.

-

Treatment and Testing: The effects of orally administered MT-7716 (0.3 and 1 mg/kg) on alcohol self-administration were assessed.[2] For reinstatement testing, after extinction of the self-administration behavior, a stressor (e.g., footshock) was used to reinstate alcohol-seeking behavior, and the effect of MT-7716 on this reinstatement was measured.[2]

Visualizations

Signaling Pathway of MT-7716 at the Presynaptic Terminal

Caption: Proposed signaling cascade of MT-7716 leading to reduced GABA release.

Experimental Workflow for In Vitro Electrophysiology

References

- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]

- 5. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MT-7716: A Technical Guide to its High Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective NOP receptor agonist, MT-7716. The document summarizes key quantitative data, details experimental methodologies for receptor binding and functional assays, and visualizes critical signaling pathways and experimental workflows.

Core Quantitative Data Summary

MT-7716 demonstrates a high affinity and selectivity for the human Nociceptin/Orphanin FQ (NOP) receptor. The following tables summarize the available quantitative data for MT-7716 and the related compound cebranopadol (B606582) for comparative purposes.

Table 1: MT-7716 Receptor Binding Affinity (Ki) and Functional Activity (EC₅₀)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Compared to Endogenous Ligand) |

| NOP | 0.21 | 0.30 | Full Agonist (similar to N/OFQ) |

| MOP (μ) | 35 | 158 | Full Agonist (weaker potency than DAMGO) |

| KOP (κ) | Not Reported | Not Reported | Not Reported |

| DOP (δ) | Not Reported | Not Reported | Not Reported |

Table 2: Cebranopadol Receptor Binding Affinity (Ki) and Functional Activity

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy |

| NOP | 0.9 | 1.8 | Almost Full Agonist (89%) |

| MOP (μ) | 0.7 | 0.5 | Full Agonist (104%) |

| KOP (κ) | ~2.1 - 2.8 | 8.1 | Partial Agonist (41%) |

| DOP (δ) | ~14 - 18.2 | 1.9 | Full Agonist (100%) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of compounds like MT-7716 for opioid receptors.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NOP, MOP, KOP, or DOP receptors are cultured and harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

-

The cell lysate is homogenized and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

Receptor-containing cell membranes.

-

A fixed concentration of a specific radioligand (e.g., [³H]N/OFQ for NOP, [³H]DAMGO for MOP).

-

Varying concentrations of the unlabeled test compound (e.g., MT-7716).

-

-

Total binding is determined in the absence of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent ligand to saturate the receptors.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays

This functional assay measures the ability of an agonist to activate G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

1. Assay Setup:

-

The assay is performed in a 96-well plate with cell membranes prepared as described above.

-

Each well contains:

-

Cell membranes expressing the receptor of interest.

-

Guanosine diphosphate (B83284) (GDP) to ensure G-proteins are in their inactive state.

-

Varying concentrations of the agonist (e.g., MT-7716).

-

-

The mixture is pre-incubated to allow the agonist to bind to the receptors.

2. Initiation and Termination of the Reaction:

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Upon agonist-induced receptor activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS.

-

The incubation is carried out for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by rapid filtration, similar to the binding assay, to separate bound from unbound [³⁵S]GTPγS.

3. Data Analysis:

-

The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.

-

The data are plotted as the amount of [³⁵S]GTPγS bound versus the logarithm of the agonist concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).

Mandatory Visualizations

NOP Receptor Signaling Pathway

In Vivo Effects of MT-7716 on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-7716 is a novel, selective, and brain-penetrant nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Emerging preclinical data highlight its potential as a therapeutic agent for alcohol use disorder. In vivo and in vitro studies demonstrate that MT-7716 modulates the central nervous system, primarily by interacting with the GABAergic system in key brain regions associated with addiction, such as the central amygdala (CeA).[1][3] This technical guide provides an in-depth overview of the documented in vivo effects of MT-7716 on the central nervous system, with a focus on its pharmacological profile, its impact on alcohol-related behaviors, and the detailed experimental protocols used in its evaluation.

Pharmacodynamics and Mechanism of Action

MT-7716 acts as a full agonist at the NOP receptor, which is a G protein-coupled receptor (GPCR).[4][5] The binding of MT-7716 to the NOP receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

Biochemical Profile

In vitro studies have characterized the binding affinity and functional potency of MT-7716 at human NOP receptors.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 0.21 nM | HEK293 | [4] |

| Functional Potency (EC50) | 0.30 nM | HEK293 | [4] |

Signaling Pathway

The NOP receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of the NOP receptor by agonists like MT-7716 also leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), which collectively reduces neuronal excitability and neurotransmitter release.[6]

In Vivo CNS Effects in the Context of Alcoholism

The primary focus of in vivo research on MT-7716 has been its potential to mitigate alcohol-seeking behaviors and the neurological changes associated with alcohol dependence.

Modulation of GABAergic Transmission in the Central Amygdala

Electrophysiological studies on rat brain slices have shown that MT-7716 dose-dependently reduces GABAergic transmission in the CeA.[1][2] This is evidenced by a decrease in the amplitude of evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs).[1][3] The mechanism is suggested to be presynaptic, as MT-7716 increases the paired-pulse facilitation (PPF) ratio, indicating a reduced probability of GABA release.[1][2] Furthermore, MT-7716 has been shown to prevent the ethanol-induced enhancement of GABA release in the CeA.[1][2]

| Concentration | Effect on Evoked IPSPs | Effect on PPF Ratio (50ms / 100ms) | Reference |

| 100 nM | Diminished | Increased | [1][2] |

| 250 nM | Diminished | Increased | [1][2] |

| 500 nM | Diminished | Increased (100ms only) | [1][2] |

| 1000 nM | Diminished | No significant change | [1][2] |

Reduction of Alcohol Consumption and Seeking Behavior

In animal models of alcohol dependence, orally administered MT-7716 has been shown to reduce voluntary alcohol intake.[4] It is also effective in preventing the reinstatement of alcohol-seeking behavior triggered by stress or alcohol-associated cues.[4][5] Notably, these effects are more pronounced in alcohol-dependent rats compared to non-dependent animals, suggesting that MT-7716 preferentially acts on the neuroadaptations induced by chronic alcohol exposure.[7][8]

| Dose (oral) | Effect | Animal Model | Reference |

| 0.3 mg/kg | Reduced alcohol self-administration and stress-induced reinstatement | Alcohol-dependent Wistar rats | [7][8] |

| 1 mg/kg | Reduced alcohol self-administration and stress-induced reinstatement | Alcohol-dependent Wistar rats | [7][8] |

| 0.3, 1, and 3 mg/kg (bid) | Dose-dependently decreased voluntary alcohol intake | Marchigian Sardinian rats | [4] |

Attenuation of Alcohol Withdrawal Symptoms

MT-7716 has been demonstrated to significantly alleviate the somatic symptoms of alcohol withdrawal in rats.[4][5]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MT-7716's in vivo CNS effects.

In Vitro Electrophysiology in Rat Brain Slices

This protocol is used to assess the effects of MT-7716 on synaptic transmission in specific brain regions.

Two-Bottle Choice Test for Alcohol Consumption

This behavioral paradigm assesses voluntary alcohol intake.

-

Animal Housing: Male Marchigian Sardinian or Wistar rats are individually housed with ad libitum access to food and water.

-

Habituation: Animals are habituated to the presence of two drinking bottles in their home cage, both containing water.

-

Alcohol Access: One water bottle is replaced with a bottle containing an ethanol (B145695) solution (e.g., 10% v/v). The position of the ethanol bottle is alternated daily to control for side preference.

-

Drug Administration: MT-7716 or vehicle is administered orally (e.g., twice daily) for a specified period (e.g., 14 days).

-

Data Collection: The weight of both the ethanol and water bottles is recorded daily to calculate the amount of each liquid consumed. Animal body weight is also recorded to determine intake in g/kg.

-

Analysis: The average daily ethanol intake and preference (ethanol intake / total fluid intake) are calculated and compared between treatment groups.

Induction of Alcohol Dependence via Vapor Chambers

This protocol is used to induce a state of alcohol dependence in rats.

-

Apparatus: Rats are housed in sealed chambers connected to a system that vaporizes and delivers a controlled concentration of ethanol in the air.

-

Exposure Cycle: A common method is chronic intermittent exposure, where rats are exposed to ethanol vapor for a set duration (e.g., 14 hours) followed by a period of abstinence (e.g., 10 hours) each day.

-

Blood Alcohol Monitoring: Blood samples are periodically taken from the tail vein to monitor and maintain target blood alcohol levels (e.g., 150-250 mg/dL).

-

Duration: The vapor exposure continues for several weeks to induce a state of dependence, characterized by the emergence of withdrawal symptoms upon cessation of exposure.

Stress-Induced Reinstatement of Alcohol Seeking

This model evaluates the propensity to relapse to alcohol-seeking behavior when exposed to a stressor.

Summary and Future Directions

The available data strongly suggest that MT-7716 modulates the CNS to reduce alcohol consumption and relapse-like behaviors in preclinical models. Its mechanism of action, centered on the NOP receptor and the subsequent attenuation of GABAergic transmission in the central amygdala, provides a solid rationale for its therapeutic potential in alcohol use disorder.

Future research should aim to explore the effects of MT-7716 in other CNS disorders where the NOP receptor system is implicated, such as anxiety, depression, and pain. Further in vivo studies are warranted to fully elucidate the neurocircuitry and molecular mechanisms underlying the behavioral effects of MT-7716 and to assess its long-term safety and efficacy.

References

- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]

- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]

- 4. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

MT-7716: A Novel Modulator of GABAergic Transmission in the Central Amygdala

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MT-7716 is a novel, selective, nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2][3] Emerging research has highlighted its significant role in modulating GABAergic transmission, particularly within the central nucleus of the amygdala (CeA), a key brain region implicated in alcohol dependence and anxiety. This technical guide provides a comprehensive overview of the core findings related to MT-7716's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows. The primary focus is on the presynaptic inhibition of GABA release by MT-7716 and its implications for counteracting the effects of ethanol (B145695) on GABAergic synapses.

Introduction

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in regulating neuronal excitability. The central amygdala (CeA) is rich in GABAergic neurons and is a critical node in the neurocircuitry of fear, anxiety, and addiction.[1][2][3] Dysregulation of GABAergic transmission in the CeA is strongly associated with alcohol use disorders. Ethanol has been shown to enhance GABA release in this region, contributing to its reinforcing effects.[2][3]

The Nociceptin/Orphanin FQ (N/OFQ) system and its receptor (NOP) have been identified as key modulators of the GABAergic system. MT-7716, as a potent and selective NOP receptor agonist, presents a promising therapeutic target.[1][2][3] This document synthesizes the current understanding of how MT-7716 modulates GABAergic transmission, providing a technical resource for scientists in the field.

Mechanism of Action of MT-7716

-

Dose-dependent reduction of evoked Inhibitory Postsynaptic Potentials (IPSPs): MT-7716 diminishes the amplitude of GABAA receptor-mediated IPSPs in a concentration-dependent manner.[1][2][3]

-

Increased Paired-Pulse Facilitation (PPF) Ratio: An increase in the PPF ratio is indicative of a decrease in the probability of neurotransmitter release. MT-7716 consistently increases the PPF ratio of evoked IPSPs.[1][2][3]

-

Decreased frequency of miniature Inhibitory Postsynaptic Currents (mIPSCs): MT-7716 reduces the frequency, but not the amplitude, of spontaneous mIPSCs, further confirming a presynaptic site of action.[1]

These findings collectively suggest that MT-7716's activation of presynaptic NOP receptors leads to a reduction in GABA release from the axon terminals.

Signaling Pathway

The binding of MT-7716 to the presynaptic NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is hypothesized to initiate a signaling cascade that ultimately inhibits GABA release. While the precise downstream effectors are still under investigation, the general pathway is illustrated below.

References

The Anti-Stress Potential of MT-7716: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-stress properties of MT-7716, a novel, selective, non-peptidergic nociceptin (B549756) receptor (NOP) agonist. The data presented herein summarizes key preclinical findings, elucidates its mechanism of action, and details the experimental protocols used to evaluate its efficacy, particularly in the context of stress-induced alcohol seeking and withdrawal.

Core Mechanism of Action

MT-7716 exerts its anti-stress effects primarily by acting as a full agonist at the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Unlike traditional opioids, it does not bind to mu, delta, or kappa opioid receptors.[1] Its therapeutic potential in stress-related disorders, such as alcoholism, stems from its ability to modulate GABAergic neurotransmission in the central nucleus of the amygdala (CeA), a brain region critically involved in fear, anxiety, and stress responses.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the pharmacological profile and efficacy of MT-7716.

Table 1: Pharmacological Profile of MT-7716

| Parameter | Value | Cell Line | Reference |

| Ki (Binding Affinity) | 0.21 nM | HEK293 cells expressing human NOP receptors | [2] |

| EC50 (Potency) | 0.30 nM | HEK293 cells (GTPγS binding assay) | [2] |

Table 2: Preclinical Efficacy of MT-7716 in Animal Models of Alcoholism

| Animal Model | Doses Administered (Oral) | Key Findings | Reference |

| Marchigian Sardinian Rats (Voluntary Alcohol Intake) | 0.3, 1, and 3 mg/kg (twice daily for 14 days) | Dose-dependent decrease in voluntary alcohol intake. Effect persisted for one week after discontinuation. | [2] |

| Post-dependent Male Wistar Rats (Alcohol Self-Administration) | 0.3 and 1 mg/kg | Significant reduction in alcohol self-administration. | [5] |

| Post-dependent Male Wistar Rats (Stress-Induced Reinstatement of Alcohol Seeking) | 0.3 and 1 mg/kg | Effectively prevented stress-induced reinstatement of alcohol seeking, with a more pronounced effect at 3 weeks post-dependence. | [5][6] |

| Wistar Rats (Alcohol Withdrawal Symptoms) | Not specified | Significantly attenuated somatic alcohol withdrawal symptoms. | [2][7] |

Table 3: Electrophysiological Effects of MT-7716 on the Central Amygdala (CeA)

| Parameter | Concentration | Effect | Reference |

| Evoked GABAA Receptor-Mediated Inhibitory Postsynaptic Potentials (IPSPs) | 100-1000 nM | Dose-dependent decrease in amplitude, suggesting reduced GABA release. | [4][8] |

| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | 500 nM | Significantly decreased to 78.9 ± 5.3% of control, indicating a presynaptic mechanism. | [3][4] |

| Ethanol (B145695) (44 mM)-Induced Increase in IPSP Amplitude | 500 nM | Effectively blocked the ethanol-induced enhancement of GABAergic transmission. | [3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of MT-7716 and a typical experimental workflow for evaluating its anti-stress effects in a preclinical model.

Caption: Proposed signaling pathway of MT-7716 in the presynaptic terminal.

Caption: Experimental workflow for stress-induced reinstatement of alcohol seeking.

Detailed Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that have characterized the anti-stress effects of MT-7716.

Animals

The majority of studies utilized male Wistar rats.[3][5] For studies investigating alcohol dependence, rats were made dependent through repeated intragastric ethanol intubation.[5]

Electrophysiology in Central Amygdala (CeA) Slices

-

Slice Preparation: Coronal brain slices containing the CeA were prepared from male Wistar rats.

-

Recording: Whole-cell patch-clamp recordings were performed on CeA neurons to measure GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) and miniature inhibitory postsynaptic currents (mIPSCs).

-

Drug Application: MT-7716 was bath-applied to the slices at concentrations ranging from 100 to 1000 nM.[4][8] In some experiments, ethanol (44 mM) was co-applied to investigate the ability of MT-7716 to block ethanol's effects.[3][4] A NOP receptor antagonist, [Nphe1]Nociceptin(1–13)NH2, was used to confirm the specificity of MT-7716's action.[3]

Alcohol Self-Administration and Reinstatement

-

Apparatus: Standard operant conditioning chambers equipped with two levers were used.

-

Training: Rats were trained to press a lever to receive an oral ethanol reinforcement.

-

Dependence Induction: A cohort of rats was made ethanol-dependent via repeated intragastric intubation.

-

Treatment: MT-7716 (0.3 and 1 mg/kg) or vehicle was administered orally.[5]

-